molecular formula C8H6ClFO2 B2971937 p-Fluorobenzyl chloroformate CAS No. 105416-91-9

p-Fluorobenzyl chloroformate

Cat. No.: B2971937
CAS No.: 105416-91-9
M. Wt: 188.58
InChI Key: CNDKJCOMEMJVKI-UHFFFAOYSA-N
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Description

p-Fluorobenzyl chloroformate is an organic compound widely used in various fields, including chemistry, biology, medicine, and industry. It is a derivative of benzyl chloroformate, where a fluorine atom is substituted at the para position of the benzyl group. This compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

p-Fluorobenzyl chloroformate is typically synthesized by reacting p-fluorobenzyl alcohol with phosgene. The reaction is carried out under controlled conditions to ensure the safety and purity of the product. The general reaction is as follows:

p-Fluorobenzyl alcohol+Phosgenep-Fluorobenzyl chloroformate+Hydrogen chloride\text{p-Fluorobenzyl alcohol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} p-Fluorobenzyl alcohol+Phosgene→p-Fluorobenzyl chloroformate+Hydrogen chloride

The reaction is usually conducted in an inert solvent such as toluene, and the temperature is maintained at low levels to control the exothermic nature of the reaction. Excess phosgene is often used to minimize the formation of by-products like carbonates.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and safety. The handling of phosgene, a highly toxic gas, requires stringent safety measures and specialized equipment.

Chemical Reactions Analysis

Types of Reactions

p-Fluorobenzyl chloroformate undergoes various chemical reactions, including:

    Nucleophilic substitution: Reacts with amines to form carbamates.

    Hydrolysis: Reacts with water to form p-fluorobenzyl alcohol and carbon dioxide.

    Esterification: Reacts with alcohols to form esters.

Common Reagents and Conditions

    Amines: Used in the formation of carbamates under basic conditions.

    Water: Hydrolysis occurs readily in the presence of moisture.

    Alcohols: Esterification reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed.

Major Products

    Carbamates: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    p-Fluorobenzyl alcohol: Formed from hydrolysis.

Scientific Research Applications

p-Fluorobenzyl chloroformate is used in various scientific research applications:

    Chemistry: As a reagent for the protection of amine groups in peptide synthesis.

    Biology: In the derivatization of biomolecules for analytical purposes.

    Medicine: In the synthesis of pharmaceutical intermediates.

    Industry: Used in the production of agrochemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl chloroformate
  • Pentafluorobenzyl chloroformate
  • Methyl chloroformate
  • Ethyl chloroformate

Uniqueness

p-Fluorobenzyl chloroformate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the synthesis of pharmaceuticals and advanced materials.

Properties

IUPAC Name

(4-fluorophenyl)methyl carbonochloridate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-8(11)12-5-6-1-3-7(10)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDKJCOMEMJVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105416-91-9
Record name 4-fluorobenzyl carbonochloridate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared according to the procedure described in Example 56, Step 1, using the following starting materials: 4-fluorobenzyl alcohol and phosgene (20% in toluene).
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